BenchChemオンラインストアへようこそ!

N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide

Apoptosis Leukemia Sphingolipid signaling

N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide (CAS 143615-69-4), systematically named C2 L-threo ceramide (d18:1/2:0) or N-acetyl-L-threo-sphingosine, is a synthetic, cell-permeable short-chain ceramide analog with the molecular formula C₂₀H₃₉NO₃ and molecular weight 341.53 g/mol. It is one of four chiral stereoisomers of C2-ceramide, distinguished by its L-threo configuration at carbons 2 and 3 of the sphingoid backbone, in contrast to the naturally predominant D-erythro isomer (C2 ceramide, CAS 3102-57-6).

Molecular Formula C20H39NO3
Molecular Weight 341.5 g/mol
CAS No. 143615-69-4
Cat. No. B3026341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide
CAS143615-69-4
Molecular FormulaC20H39NO3
Molecular Weight341.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(CO)NC(=O)C)O
InChIInChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23)/b16-15+/t19-,20-/m0/s1
InChIKeyBLTCBVOJNNKFKC-LOVRKWTRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide (CAS 143615-69-4): C2 L-threo Ceramide Procurement Guide


N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide (CAS 143615-69-4), systematically named C2 L-threo ceramide (d18:1/2:0) or N-acetyl-L-threo-sphingosine, is a synthetic, cell-permeable short-chain ceramide analog with the molecular formula C₂₀H₃₉NO₃ and molecular weight 341.53 g/mol . It is one of four chiral stereoisomers of C2-ceramide, distinguished by its L-threo configuration at carbons 2 and 3 of the sphingoid backbone, in contrast to the naturally predominant D-erythro isomer (C2 ceramide, CAS 3102-57-6) [1]. As a bioactive sphingolipid, it penetrates cell membranes and engages sphingolipid signaling pathways including apoptosis, cell cycle regulation, and lipid trafficking, making it a widely used pharmacological probe in ceramide biology [1].

Why C2 L-threo Ceramide (CAS 143615-69-4) Cannot Be Replaced by Generic C2 Ceramide or Other Short-Chain Ceramide Analogs


Although all C2-ceramide stereoisomers share an identical molecular formula and the same N-acetyl-sphingosine backbone, their biological activities diverge sharply due to stereospecific recognition by enzymes, transporters, and signaling proteins [1]. The four chiral isomers—D-erythro, L-erythro, D-threo, and L-threo—exhibit distinct rank orders of potency across multiple functional assays, with the L-threo configuration producing a unique pharmacological fingerprint: superior apoptotic potency yet markedly reduced cholesterol efflux stimulation and differential sphingolipid metabolic handling compared to the commonly used D-erythro isomer [2][3]. Substituting C2 L-threo ceramide with generic 'C2 ceramide' (typically the D-erythro isomer) or with C6 ceramide therefore introduces uncontrolled variables in stereospecific potency, metabolic routing, and downstream sphingolipid metabolite accumulation, any of which can confound experimental interpretation and procurement decisions [3][4].

C2 L-threo Ceramide (CAS 143615-69-4) Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Stereospecific Apoptotic Potency: L-threo C2-Ceramide Ranks First Among All Four Stereoisomers in U937 Leukemia Cells

In a direct comparison of all four chiral C2-ceramide stereoisomers for DNA fragmentation induction in human leukemia U937 cells, L-threo C2-ceramide exhibited the highest potency, with the rank order: L-threo C2-ceramide > D-erythro C2-ceramide > L-erythro C2-ceramide > D-threo C2-ceramide [1]. At 10 μM, L-threo C2-ceramide produced 'outstanding morphological changes and induction of apoptosis,' while the other isomers showed 'relatively less apoptotic activity' under identical conditions [1]. Caspase-3-like activity followed the same chirality-dependent rank order, and pan-caspase inhibitors (Z-VAD-fmk, Z-Asp-fmk) completely blocked L-threo C2-ceramide-induced apoptosis, confirming a caspase-dependent mechanism [1].

Apoptosis Leukemia Sphingolipid signaling Caspase activation

Cell Growth Inhibition in HL-60 Leukemia Cells: L-threo Isomer Outperforms D-erythro, L-erythro, and D-threo Stereoisomers

In HL-60 human leukemia cells, the activity of the four C2-ceramide stereoisomers for cell growth inhibition was rigorously compared, revealing the rank order: L-threo-C2-Cer > D-erythro-C2-Cer = L-erythro-C2-Cer > D-threo-C2-Cer [1][2]. This ranking, originally established by Bielawska et al. (1993) and subsequently cited by Shikata et al. (2003), places the L-threo isomer as the most potent growth-inhibitory stereoisomer in this widely used leukemic cell model [2]. The differences, while described as 'modest' in the original Bielawska study, consistently place L-threo as the superior antiproliferative agent among the four possible configurations [1].

Cell growth inhibition HL-60 leukemia Stereochemistry-activity relationship Ceramide pharmacology

ABCA1-Mediated Cholesterol Efflux: C2 L-threo Ceramide Produces ~50% Less Stimulation vs. D-erythro C2 Ceramide at Equimolar Concentration

In CHO cells stably expressing the human ABCA1 receptor, C2 L-threo ceramide at 10 μM stimulated cholesterol efflux to apolipoprotein A-I, but the magnitude of efflux was approximately 50% lower than that stimulated by C2 ceramide (D-erythro) at the same concentration [1]. This finding is part of a systematic structure-activity study by Ghering and Davidson (2006), which demonstrated that changes in the native spatial orientation at either of the two chiral carbon centers—or both, as in the L-threo configuration—resulted in an approximately 50% decrease in cholesterol efflux compared with native D-erythro ceramide [1]. The study concluded that 'the overall ceramide shape and the amide bond are critical for the cholesterol efflux effect,' indicating a protein-mediated, stereospecific recognition mechanism [1].

Cholesterol efflux ABCA1 transporter HDL biogenesis Stereospecific pharmacology

Differential Sphingosine Accumulation: L-threo C2-Ceramide Produces a 7-Fold Increase vs. L-erythro's 50-Fold Increase in HL-60 Cells

In HL-60 cells treated with 10 μM of each chiral C2-ceramide, L-threo C2-ceramide produced a minimal 7-fold increase in intracellular sphingosine compared to untreated controls, whereas L-erythro C2-ceramide induced a 50-fold increase under identical conditions [1]. This 7-fold difference between stereoisomers was quantified by HPLC separation of sphingoid bases and demonstrates that the L-threo configuration is a poorer substrate for cellular ceramidases, resulting in reduced conversion to sphingosine [1]. The study concluded that chiral C2-ceramides act primarily on the sphingolipid degradation pathway, and that the magnitude of sphingosine release is strongly stereospecific [1]. Additionally, L-threo C2-ceramide induced G₀/G₁ phase cell cycle arrest, a feature also reported in the Cayman Chemical product specification .

Sphingolipid metabolism Sphingosine accumulation Ceramidase activity Chiral ceramide metabolism

Substrate Discrimination in Sphingomyelin Biosynthesis: D-erythro-Ceramides Are Preferred Over L-threo-Ceramides in CHO Cells

Ridgway and Merriam (1995) systematically compared the metabolic fate of radiolabeled D-erythro and L-threo ceramides with 2, 4, or 6 carbon N-acyl chains in cultured CHO cells. The substrate preference for short-chain sphingomyelin synthesis was: D-erythro-ceramides > L-threo-ceramides > DL-erythro-dihydroceramides > DL-threo-dihydroceramides [1]. This demonstrates that the sphingomyelin synthase machinery discriminates between stereoisomers, preferentially utilizing the D-erythro configuration. Furthermore, C4- and C6-analogues were preferred over the C2-analogue regardless of stereochemistry, indicating that both N-acyl chain length and stereochemistry independently govern metabolic routing [1]. The L-threo isomer was consistently a poorer substrate for sphingomyelin production than its D-erythro counterpart [1].

Sphingomyelin synthesis Ceramide metabolism Substrate stereospecificity CHO cell model

IL-4 Production Inhibition: C2 L-threo Ceramide Achieves 17% Suppression in Activated EL4 T Cells at 10 μM

In a combinatorial ceramide library screen of 80 compounds for IL-4 inhibitory activity in PMA-activated EL4 T cells, C2 L-threo ceramide (LTS-1 in the library nomenclature: L-threo-sphingosine core with acetyl tail) inhibited IL-4 production by 17% at a concentration of 10 μM [1]. While this inhibition is modest compared to the most potent library members bearing lauroyl (C12) tails—which achieved stronger suppression—it establishes C2 L-threo ceramide as a baseline short-chain reference compound within this immunomodulatory assay system [1]. The data were generated from a solid-phase combinatorial chemistry approach with IL-4 quantified by ELISA from PMA-stimulated EL4 T cell supernatants [1].

Interleukin-4 T cell immunology Allergic inflammation Ceramide library screening

Optimal Research and Procurement Application Scenarios for C2 L-threo Ceramide (CAS 143615-69-4)


Stereospecific Apoptosis Induction in Leukemia Models Requiring Maximal Potency

Investigators studying ceramide-induced apoptosis in human leukemia cell lines (U937, HL-60) who require the most potent commercially available C2-ceramide stereoisomer should select C2 L-threo ceramide. As demonstrated by Lee et al. (2001) and Shikata et al. (2003), the L-threo isomer consistently ranks first among all four stereoisomers for DNA fragmentation, caspase-3 activation, and cell growth inhibition in these models [1][2]. Its superior apoptotic potency at 10 μM enables lower working concentrations, potentially reducing solvent (DMSO/ethanol) carryover effects and minimizing non-specific membrane perturbations associated with higher ceramide concentrations.

ABCA1 Cholesterol Efflux Studies Where Reduced Ceramide-Mediated Stimulation Is Desired

For research on ABCA1 transporter function and HDL biogenesis, C2 L-threo ceramide offers a distinct experimental advantage: it stimulates cholesterol efflux at approximately 50% of the level achieved by D-erythro C2 ceramide at equimolar concentration (10 μM), as established by Ghering and Davidson (2006) [3]. This partial agonist-like behavior makes it a valuable tool for structure-activity studies dissecting the stereochemical requirements of ceramide-ABCA1 interactions, and for protocols where excessive cholesterol efflux stimulation by D-erythro ceramide may mask subtle regulatory effects.

Sphingolipid Metabolism Studies Requiring Minimized Sphingosine Burst Artifacts

When experimental readouts are confounded by ceramide-to-sphingosine conversion, C2 L-threo ceramide provides a cleaner pharmacological tool. Baek et al. (2001) showed that L-threo C2-ceramide generates only a 7-fold increase in intracellular sphingosine versus a 50-fold increase for the L-erythro isomer at the same 10 μM concentration in HL-60 cells [4]. Additionally, Ridgway and Merriam (1995) demonstrated that L-threo-ceramides are poorer substrates for sphingomyelin synthase than D-erythro-ceramides, resulting in slower metabolic clearance into the sphingomyelin pool and more sustained free ceramide levels [5]. This metabolic stability profile is advantageous for experiments requiring prolonged ceramide signaling without the confounding effects of massive sphingosine accumulation.

Ceramide Library Screening and Immunomodulatory Reference Standard

In combinatorial screening campaigns for ceramide-based immunomodulators, C2 L-threo ceramide serves as a well-characterized short-chain reference standard with documented IL-4 inhibitory activity (17% at 10 μM in PMA-activated EL4 T cells) as reported by Park et al. (2005) [6]. Its defined stereochemistry and reproducible activity profile make it suitable as an inter-plate normalization control in medium-throughput IL-4/Th2 cytokine screening assays, where it provides a moderate-effect benchmark against which novel N-acyl chain variants and core-modified analogs can be quantitatively compared.

Quote Request

Request a Quote for N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.